molecular formula C13H27F3O3SSn B1365262 Tributylstannanylium;trifluoromethanesulfonate CAS No. 68725-14-4

Tributylstannanylium;trifluoromethanesulfonate

Cat. No.: B1365262
CAS No.: 68725-14-4
M. Wt: 439.1 g/mol
InChI Key: LIQOILBASIAIQC-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Tributylstannanylium;trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with sulfur-containing groups. This interaction is crucial for the chemospecific activation of sulfur in polyfunctional compounds, such as the phenylsulfenyl group . The compound’s ability to form stable complexes with biomolecules makes it a valuable reagent in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, it has been observed to inhibit certain enzymes, resulting in altered metabolic pathways and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing sulfur groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it has been shown to inhibit certain enzymes, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form stable complexes with biomolecules also affects its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:

Bu3SnH+CF3SO3HBu3SnOSO2CF3+H2\text{Bu}_3\text{SnH} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Bu}_3\text{SnOSO}_2\text{CF}_3 + \text{H}_2 Bu3​SnH+CF3​SO3​H→Bu3​SnOSO2​CF3​+H2​

Industrial Production Methods

Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products

The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tributylstannanylium trifluoromethanesulfonate include:

Uniqueness

Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .

Properties

IUPAC Name

tributylstannanylium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475197
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68725-14-4
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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